2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide
Description
2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a synthetic small molecule characterized by a pyrazole ring linked to a substituted butanamide backbone. Its structure includes functional groups such as an ethylamino moiety and a methyl-substituted pyrazole, which confer unique physicochemical properties.
The compound’s stereochemistry and conformational flexibility are critical to its activity, necessitating advanced crystallographic tools like SHELX for structure determination and ORTEP-3 for visualization . Such methodologies enable precise analysis of bond lengths, angles, and intermolecular interactions, which are foundational for comparing it with analogous compounds.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)6-8-15-7-5-9(2)14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
InChI Key |
XXFDLHIUJXCDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=CC(=N1)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3-methyl-1H-pyrazole with ethylamine and a suitable butanamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Computational Methodologies
Comparisons of 2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide with analogs rely on crystallographic data refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-3 . Key parameters include:
Hypothetical Comparative Analysis (Based on Methodology)
While the provided evidence lacks direct data for this compound, a comparison framework can be inferred:
Pyrazole Derivatives: 3-Methyl-1H-pyrazole analogs: Substitutions at the 4-position (e.g., butanamide vs. Ethylamino group: Compared to methylamino or propylamino variants, the ethyl chain balances lipophilicity and steric hindrance, critical for membrane permeability.
Butanamide Backbone: Shorter chains (e.g., propanamide) reduce steric bulk but may decrease target affinity.
Crystallographic Data :
Biological Activity
2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C10H16N4
- Molecular Weight : 196.26 g/mol
- CAS Number : 1344303-52-1
Biological Activities
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including 2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide. These activities include:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains. In vitro studies indicated that certain pyrazole compounds exhibit significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Some studies indicate that 2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, which are crucial for cancer treatment .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of various pyrazole derivatives, including 2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide, demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for this compound was found to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives. The study reported that compounds similar to 2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide inhibited the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in cellular models .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
